N-{3-[3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}acetamide
Description
Properties
Molecular Formula |
C12H8F3N5OS |
|---|---|
Molecular Weight |
327.29 g/mol |
IUPAC Name |
N-[3-[3-(trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl]acetamide |
InChI |
InChI=1S/C12H8F3N5OS/c1-6(21)16-8-4-2-3-7(5-8)9-19-20-10(12(13,14)15)17-18-11(20)22-9/h2-5H,1H3,(H,16,21) |
InChI Key |
TTYSIKAZSARNOD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C2=NN3C(=NN=C3S2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Antimicrobial Activity:
- Effective against Gram-positive bacteria (e.g., S. aureus) with MIC values of 8–16 μg/mL.
Challenges and Optimization
- Purity Issues : Recrystallization from ethanol improves purity (>95%) but reduces yield.
- Scale-Up : Microwave-assisted synthesis reduces reaction time by 40% compared to conventional methods.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations |
|---|---|---|
| Conventional Reflux | High yields (70–80%) | Long reaction times (5–20 hrs) |
| Microwave-Assisted | Faster (2–4 hrs), energy-efficient | Specialized equipment required |
Chemical Reactions Analysis
Types of Reactions: N-{3-[3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure to enhance its pharmacological properties.
Common Reagents and Conditions: Common reagents used in these reactions include trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate . The reactions are typically carried out under mild conditions, such as room temperature and metal-free environments .
Major Products: The major products formed from these reactions include various derivatives of the triazolothiadiazole scaffold, which exhibit enhanced pharmacological activities .
Scientific Research Applications
N-{3-[3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}acetamide has a wide range of scientific research applications. In chemistry, it serves as a valuable intermediate for the synthesis of other biologically active compounds . In biology and medicine, it has shown potential as an anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory agent . Its unique structure allows it to interact with various molecular targets, making it a promising candidate for drug development .
Mechanism of Action
The mechanism of action of N-{3-[3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The compound’s ability to accept and donate hydrogen bonds allows it to form specific interactions with different target receptors . This interaction can disrupt membrane integrity, inhibit enzyme activity, and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The triazolo-thiadiazole scaffold is highly versatile, with substituents critically influencing bioactivity and physicochemical properties. Key comparisons include:
Key Observations :
- Trifluoromethyl vs. Halogens/Methoxy Groups : The CF₃ group in the target compound likely improves metabolic stability compared to electron-donating groups (e.g., methoxy in 20a ), which may reduce oxidative degradation.
- Acetamide vs. Thiophenyl-Acetamide : Compound N () shows nM-range kinase inhibition, suggesting the acetamide-thiophenyl combination is critical for CDK5/p25 binding . The target compound’s phenylacetamide may mimic this interaction.
- Indole vs. Phenyl Substituents : Indole-containing analogs () exhibit anticancer activity via Bcl-2 targeting, whereas phenyl derivatives (e.g., 7c in ) focus on TNF-α inhibition .
Key Observations :
- Yield : The target compound’s synthesis may align with POCl₃-mediated methods (e.g., 80% yield for 8a ), though substituent steric effects (CF₃) could reduce efficiency.
- Melting Points : Bulky substituents (e.g., indole in 5c) increase melting points (>200°C ), while CF₃’s electronegativity might lower crystallinity compared to methoxy groups (184°C for 20a ).
Pharmacological Activity Trends
While direct data for the target compound are unavailable, structural analogs reveal activity patterns:
A. Kinase Inhibition :
B. Anticancer Activity :
C. Anti-inflammatory/Analgesic Effects :
- Compound 7c (): TNF-α inhibition .
- Diclofenac analogs (): Weak antiexudative activity compared to reference drugs .
Implications for Target Compound : The trifluoromethyl group may enhance blood-brain barrier penetration for CNS targets (e.g., CDK5), while the phenylacetamide could mimic compound N’s kinase-binding interactions .
Biological Activity
N-{3-[3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}acetamide is a complex heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure and Properties
The compound's structure features a trifluoromethyl group attached to a triazole-thiadiazole framework, which is known for its diverse biological activities. The molecular formula and key properties are summarized in the table below:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₉F₃N₄S₂ |
| Molecular Weight | 355.2 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CC(=O)N(C1=NN=C(S1)C(F)(F)F)C2=CC=CC=C2 |
Anticancer Activity
Research indicates that derivatives of thiadiazoles and triazoles exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound have demonstrated potent antiproliferative effects against various cancer cell lines:
- Cell Lines Tested : A549 (lung carcinoma), MCF7 (breast cancer), PC3 (prostate cancer)
- IC₅₀ Values : Compounds within this class have shown IC₅₀ values ranging from 1.7 µM to 23.6 µM depending on the structural modifications and specific cell lines tested .
The mechanism by which this compound exerts its anticancer effects may involve the inhibition of key signaling pathways associated with cell proliferation and survival. For example:
- ERK1/2 Pathway Inhibition : The compound has been linked to the inhibition of the ERK1/2 kinase pathway, which plays a crucial role in cell cycle progression and apoptosis .
- Induction of Apoptosis : Studies suggest that certain derivatives can induce apoptosis in cancer cells through caspase activation pathways .
Other Biological Activities
In addition to anticancer properties, compounds similar to this compound have been associated with various other biological activities:
- Antimicrobial Activity : Some derivatives exhibit antimicrobial properties against a range of pathogens .
- Anti-inflammatory Effects : Research indicates potential anti-inflammatory effects through modulation of inflammatory mediators .
Study 1: Synthesis and Evaluation of Thiadiazole Derivatives
A study conducted by Hosseinzadeh et al. synthesized several thiadiazole derivatives and evaluated their anticancer activity against multiple cancer cell lines. Notably, the compound with a trifluoromethyl substitution exhibited enhanced activity compared to its non-fluorinated counterparts .
Study 2: Pharmacological Screening
In a pharmacological screening of triazole derivatives published in Pharmacological Reviews, compounds were assessed for their anticancer efficacy using the MTT assay. The results indicated that modifications in the thiadiazole ring significantly influenced biological activity profiles across different cancer types .
Q & A
Q. What are the key synthetic methodologies for preparing N-{3-[3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}acetamide?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of a triazolo-thiadiazole core via cyclization of a hydrazide derivative with carbon disulfide under basic conditions (e.g., KOH in ethanol).
- Step 2 : Functionalization of the core with a trifluoromethyl group at position 3 and an acetamide-linked phenyl group at position 5.
- Step 3 : Final coupling reactions (e.g., using phosphorus oxychloride or DMF as a solvent) to introduce the acetamide moiety . Critical parameters include temperature control (reflux for cyclization), solvent selection (ethanol for solubility, DMF for coupling), and stoichiometric ratios to avoid side products.
Q. How is the molecular structure of this compound validated?
Structural confirmation relies on:
- X-ray crystallography : Resolves bond lengths/angles (e.g., triazolo-thiadiazole core: C–C ≈ 1.37–1.42 Å, N–S ≈ 1.65 Å) .
- Spectroscopy :
Q. What are the primary functional groups influencing reactivity?
Key groups include:
- Triazolo-thiadiazole core : Electrophilic at sulfur and nitrogen sites, enabling nucleophilic substitutions.
- Trifluoromethyl group : Enhances lipophilicity and metabolic stability.
- Acetamide linker : Participates in hydrogen bonding with biological targets (e.g., enzyme active sites) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize biological activity?
SAR strategies involve:
- Substituent variation : Replacing the trifluoromethyl group with halogens (Cl, Br) or methoxy to modulate electronic effects.
- Scaffold hopping : Testing analogs with pyridazine or pyrimidine cores instead of thiadiazole.
- Bioisosteric replacements : Swapping the acetamide with sulfonamide or urea groups to enhance target affinity . Example SAR Table :
| Substituent (Position) | Biological Activity (IC) | Key Finding |
|---|---|---|
| CF (3) | 0.8 µM (p38 MAP kinase) | High potency |
| Cl (3) | 2.5 µM | Reduced activity |
| OCH (6) | 5.1 µM | Improved solubility |
Q. What experimental approaches resolve contradictions in reported biological data?
Discrepancies (e.g., varying IC values across studies) are addressed by:
- Standardized assays : Use identical cell lines (e.g., RAW 264.7 for inflammation) and controls.
- Metabolic stability tests : Compare hepatic microsome half-lives to rule out pharmacokinetic variability.
- Crystallographic studies : Resolve binding mode differences (e.g., trifluoromethyl vs. chloro analogs in kinase pockets) .
Q. How can computational methods guide the design of derivatives?
- Molecular docking : Predict binding poses with targets like p38 MAP kinase (PDB: 1OUK). The trifluoromethyl group shows hydrophobic contacts with Leu-104 and Val-38 .
- QSAR models : Correlate logP values (calculated: ~3.2) with cellular permeability using Hammett constants for substituents .
- DFT calculations : Optimize geometry and predict reaction pathways for synthetic intermediates .
Methodological Challenges and Solutions
Q. What are common pitfalls in synthesizing this compound?
- Low yield in cyclization : Mitigated by strict anhydrous conditions and slow addition of CS.
- Impurity in final coupling : Addressed via column chromatography (silica gel, ethyl acetate/hexane) .
Q. How to characterize instability under physiological conditions?
- Forced degradation studies : Expose to pH 1–13 buffers and analyze via HPLC.
- LC-MS/MS : Identify degradation products (e.g., hydrolyzed acetamide to carboxylic acid) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
